molecular formula C18H18FNO6S B5434536 5'-fluoro-2'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid

5'-fluoro-2'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid

Cat. No.: B5434536
M. Wt: 395.4 g/mol
InChI Key: QJOCUCLQFMPGIM-UHFFFAOYSA-N
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Description

The compound is a biphenyl carboxylic acid derivative with several functional groups attached, including a fluoro group, a methoxy group, and a morpholinylsulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a biphenyl core. The exact structure would depend on the positions of these groups on the biphenyl core .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, carboxylic acids can participate in reactions like esterification and amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many biphenyl derivatives are used in pharmaceuticals and could interact with biological systems in a variety of ways .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be interesting to explore its potential uses in fields like pharmaceuticals, materials science, or chemical synthesis .

Properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)-5-morpholin-4-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO6S/c1-25-17-3-2-14(19)11-16(17)12-8-13(18(21)22)10-15(9-12)27(23,24)20-4-6-26-7-5-20/h2-3,8-11H,4-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOCUCLQFMPGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)S(=O)(=O)N3CCOCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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